molecular formula C48H48N2S2 B14247265 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine) CAS No. 405198-37-0

3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)

Cat. No.: B14247265
CAS No.: 405198-37-0
M. Wt: 717.0 g/mol
InChI Key: CIPCLWNXWUMHJU-UHFFFAOYSA-N
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Description

3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine): is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Nitro or halogenated phenothiazine derivatives.

Mechanism of Action

The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(10-hexyl-10H-phenothiazine) is unique due to its biphenyl core and hexyl-substituted phenothiazine units, which enhance its solubility, stability, and electronic properties. These features make it particularly suitable for applications in organic electronics and imaging .

Properties

CAS No.

405198-37-0

Molecular Formula

C48H48N2S2

Molecular Weight

717.0 g/mol

IUPAC Name

10-hexyl-3-[4-[4-(10-hexylphenothiazin-3-yl)phenyl]phenyl]phenothiazine

InChI

InChI=1S/C48H48N2S2/c1-3-5-7-13-31-49-41-15-9-11-17-45(41)51-47-33-39(27-29-43(47)49)37-23-19-35(20-24-37)36-21-25-38(26-22-36)40-28-30-44-48(34-40)52-46-18-12-10-16-42(46)50(44)32-14-8-6-4-2/h9-12,15-30,33-34H,3-8,13-14,31-32H2,1-2H3

InChI Key

CIPCLWNXWUMHJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C7S6)CCCCCC)SC8=CC=CC=C81

Origin of Product

United States

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